molecular formula C25H25NO6 B15036877 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane

2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane

Cat. No.: B15036877
M. Wt: 435.5 g/mol
InChI Key: NQYXMOXPXHHFKA-UHFFFAOYSA-N
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Description

2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane is an organic compound that belongs to the class of dioxazinanes These compounds are characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane typically involves multi-step organic reactions. A common approach might include:

    Formation of the dioxazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The benzoyl, dimethoxyphenyl, and phenoxymethyl groups can be introduced through various substitution reactions, often involving reagents like benzoyl chloride, dimethoxybenzene, and phenoxymethyl chloride.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(methoxymethyl)-1,5,2-dioxazinane: Similar structure with a methoxymethyl group instead of phenoxymethyl.

    2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenylmethyl)-1,5,2-dioxazinane: Similar structure with a phenylmethyl group instead of phenoxymethyl.

Uniqueness

The uniqueness of 2-Benzoyl-6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinane lies in its specific substituents, which can impart distinct chemical and physical properties. These properties might include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds might not fulfill.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

[6-(3,4-dimethoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C25H25NO6/c1-28-22-14-13-19(15-23(22)29-2)25-31-21(17-30-20-11-7-4-8-12-20)16-26(32-25)24(27)18-9-5-3-6-10-18/h3-15,21,25H,16-17H2,1-2H3

InChI Key

NQYXMOXPXHHFKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2OC(CN(O2)C(=O)C3=CC=CC=C3)COC4=CC=CC=C4)OC

Origin of Product

United States

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